7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Biological Activity
The compound 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021216-81-8) is a synthetic derivative belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in cancer research and therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C22H21N5O3 |
Molecular Weight | 403.4 g/mol |
Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various receptor tyrosine kinases (RTKs) . Key targets include:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
These interactions lead to the inhibition of angiogenesis and cell proliferation, making the compound a candidate for anti-cancer therapies. The compound inhibits tubulin assembly, which is critical for microtubule dynamics in cell division, similar to the action of combretastatin A-4.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies:
- In Vitro Studies : In studies involving human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), the compound showed IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a potent anticancer effect attributed to its ability to induce apoptosis and inhibit cell cycle progression .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence cytotoxicity .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest potential anticonvulsant activity and effects on other biochemical pathways. For instance:
- The compound has shown promise in modulating pathways associated with neuroprotection and inflammation .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable solubility when formulated as its hydrochloride salt. This enhances its bioavailability and therapeutic efficacy in preclinical models.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-25-20-17(21(29)26(2)22(25)30)12-18(27(20)14-15-8-4-3-5-9-15)19(28)24-13-16-10-6-7-11-23-16/h3-12H,13-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMBXPLJGSIKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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